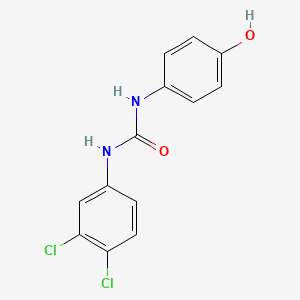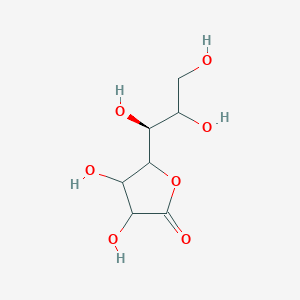
4-Propanoylphenyl 2-chloro-4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propanoylphenyl 2-chloro-4-nitrobenzoate is an organic compound with the molecular formula C16H12ClNO5 and a molecular weight of 333.731 g/mol . This compound is known for its unique structural features, which include a propanoyl group attached to a phenyl ring and a chloro-nitrobenzoate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Chlor-4-nitrobenzoesäure-4-propanoylphenylester beinhaltet typischerweise die Veresterung von 4-Propanoylphenol mit 2-Chlor-4-nitrobenzoesäure. Die Reaktion wird üblicherweise in Gegenwart eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) in einem organischen Lösungsmittel wie Dichlormethan durchgeführt .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für 2-Chlor-4-nitrobenzoesäure-4-propanoylphenylester nicht gut dokumentiert sind, würde der allgemeine Ansatz große Veresterungsreaktionen unter kontrollierten Bedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen könnte die Effizienz und Skalierbarkeit verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Chlor-4-nitrobenzoesäure-4-propanoylphenylester kann verschiedene chemische Reaktionen eingehen, darunter:
Nucleophile Substitution: Die Chlor-Gruppe kann durch Nucleophile wie Amine oder Thiole ersetzt werden.
Reduktion: Die Nitro-Gruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladium-Katalysators zu einer Aminogruppe reduziert werden.
Gängige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriumazid oder Thioharnstoff in polaren Lösungsmitteln.
Reduktion: Wasserstoffgas mit Palladium auf Aktivkohle (Pd/C) als Katalysator.
Hydrolyse: Wässrige Lösungen von Salzsäure oder Natriumhydroxid.
Hauptprodukte
Nucleophile Substitution: Substituierte Phenylderivate.
Reduktion: 2-Chlor-4-aminobenzoesäure-4-propanoylphenylester.
Hydrolyse: 4-Propanoylphenol und 2-Chlor-4-nitrobenzoesäure.
Wissenschaftliche Forschungsanwendungen
2-Chlor-4-nitrobenzoesäure-4-propanoylphenylester wird in verschiedenen Bereichen der wissenschaftlichen Forschung eingesetzt:
Chemie: Als Reagenz in der organischen Synthese und als Zwischenprodukt bei der Herstellung komplexerer Moleküle.
Biologie: In Studien zur Enzyminhibition und Protein-Ligand-Wechselwirkungen.
Industrie: Anwendung bei der Entwicklung von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Wirkmechanismus von 2-Chlor-4-nitrobenzoesäure-4-propanoylphenylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die strukturellen Merkmale der Verbindung ermöglichen es ihr, an aktiven Zentren zu binden, wodurch möglicherweise die Enzymaktivität gehemmt oder die Rezeptorfunktion moduliert wird. Zu den beteiligten Signalwegen gehören möglicherweise Signaltransduktionskaskaden oder Stoffwechselprozesse .
Wissenschaftliche Forschungsanwendungen
4-Propanoylphenyl 2-chloro-4-nitrobenzoate is utilized in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Propanoylphenyl 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Chlor-5-nitrobenzoesäure-4-propanoylphenylester
- 3-Chlor-4-nitrobenzoesäure-4-propanoylphenylester
- 2-Chlor-3-nitrobenzoesäure-4-propanoylphenylester
Eindeutigkeit
2-Chlor-4-nitrobenzoesäure-4-propanoylphenylester ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm eine distinkte chemische Reaktivität und biologische Aktivität verleiht.
Eigenschaften
Molekularformel |
C16H12ClNO5 |
|---|---|
Molekulargewicht |
333.72 g/mol |
IUPAC-Name |
(4-propanoylphenyl) 2-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C16H12ClNO5/c1-2-15(19)10-3-6-12(7-4-10)23-16(20)13-8-5-11(18(21)22)9-14(13)17/h3-9H,2H2,1H3 |
InChI-Schlüssel |
XHHXSPYRWPTXCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2,2,2-Trichloro-1-[[[(3-nitrophenyl)amino]thioxomethyl]amino]ethyl]benzeneacetamide](/img/structure/B11994057.png)





![N-[(4-bromophenyl)carbamothioyl]-2,4-dichlorobenzamide](/img/structure/B11994109.png)
![Ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11994116.png)
![4-bromo-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B11994124.png)

![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B11994136.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11994143.png)
![(2E)-2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11994155.png)
